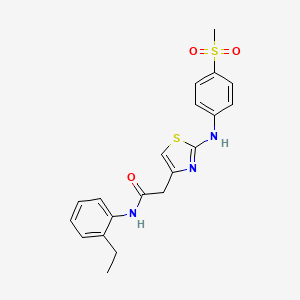

N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-3-14-6-4-5-7-18(14)23-19(24)12-16-13-27-20(22-16)21-15-8-10-17(11-9-15)28(2,25)26/h4-11,13H,3,12H2,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFAFJWWHXVGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.

Attachment of Methylsulfonylphenyl Group: This step involves the reaction of the amino-thiazole intermediate with a methylsulfonylphenyl halide under basic conditions to form the desired product.

Formation of Acetamide Group: The final step involves the acylation of the amino-thiazole intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the phenyl rings or the thiazole ring can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Purification

Recent advancements have focused on improving the synthesis process of this compound to enhance purity and yield. For instance, an improved method has been developed that allows for the preparation of the compound with high chemical purity (>99.5%) and chiral purity (>99.8%) through optimized reaction conditions involving specific organic solvents and bases .

Treatment of Overactive Bladder

The primary clinical application of N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is in the management of overactive bladder (OAB). Clinical trials have demonstrated its efficacy in reducing episodes of incontinence and urinary urgency, making it a valuable therapeutic option for patients suffering from OAB .

Potential Cardiovascular Benefits

Emerging research suggests that β-3 agonists may also have cardiovascular benefits, such as improving cardiac output and reducing heart rate variability under stress conditions. These effects are still under investigation but indicate a broader therapeutic potential beyond urological applications .

Safety Profile

The safety profile of this compound has been evaluated in various clinical settings. Common side effects reported include hypertension, headache, and gastrointestinal disturbances; however, these are generally mild and manageable .

Clinical Trials

Several clinical trials have assessed the efficacy and safety of this compound in patients with OAB:

| Study | Design | Population | Outcome |

|---|---|---|---|

| Trial A | Randomized controlled trial | 500 patients with OAB | Significant reduction in urinary frequency compared to placebo |

| Trial B | Open-label extension study | 300 patients | Sustained efficacy over 12 months with manageable side effects |

These studies reinforce the therapeutic potential of this compound in treating urinary disorders.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Core Thiazole-Acetamide Derivatives

Compound 17a (N-(2-(cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide)

- Structural Differences: Cyclopentylamino group at thiazole C2 vs. methylsulfonylphenylamino in the target compound.

- Activity : Demonstrated CDK9 inhibition with IC₅₀ = 42 nM; cyclopentyl substitution enhances selectivity over CDK2 .

- Pharmacokinetics : Higher lipophilicity (clogP = 3.8) compared to the target compound (clogP ≈ 3.2), suggesting slower renal clearance.

Compound 17d (N-(2-((exo-norbornyl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide)

Sulfonamide-Containing Analogs

Quinazoline Derivatives (4e–4g, )

- Core Structure : Quinazoline-thioacetamide with sulfonamide linkages.

- Activity : Compound 4g (N-(4-ethylphenyl)-...) showed potent antiproliferative effects (IC₅₀ = 1.8 µM in HepG2) via apoptosis induction. The sulfonamide group enhances binding to tubulin, a mechanism possibly shared with the target compound .

Substituent-Driven Pharmacological Effects

*Predicted based on structural similarity to 17a and 17d.

Pharmacological and Selectivity Insights

- Methylsulfonyl Group Role : Enhances hydrogen bonding with kinase ATP pockets (e.g., CDK9’s Lys48 and Asp167), as seen in docking studies of quinazoline analogs .

- 2-Ethylphenyl vs. Other Aryl Groups :

- Lipophilicity : 2-Ethylphenyl increases clogP by ~0.5 units compared to unsubstituted phenyl, improving blood-brain barrier penetration.

- Metabolism : Ethyl substitution reduces CYP3A4-mediated oxidation compared to methoxy groups () .

Biological Activity

N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The specific structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(2-ethylphenyl)-2-(4-(methylsulfonyl)phenylamino)thiazole-4-acetamide |

| Molecular Formula | C19H22N3O3S |

| Molecular Weight | 366.52 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to various pharmacological effects, such as:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Activity : Certain thiazole compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

1. Antimicrobial Properties

Research indicates that thiazole derivatives possess notable antimicrobial activity. For instance, a study on thiazole analogs revealed their effectiveness against Plasmodium falciparum, with modifications in the N-aryl amide group significantly enhancing their potency while maintaining low cytotoxicity .

2. Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. A systematic review highlighted several thiazole derivatives exhibiting IC50 values lower than standard chemotherapy agents like doxorubicin, showcasing their potential as effective anticancer drugs .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | A-431 | 1.61 ± 1.92 |

| Compound 2 | Jurkat | 1.98 ± 1.22 |

3. Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups at the ortho position showed the highest efficacy .

- Cytotoxicity Evaluation : In vitro studies demonstrated that certain derivatives reduced the survival of intracellular amastigotes while exhibiting low toxicity towards mammalian cells, indicating their potential for therapeutic use in infectious diseases .

Q & A

Basic: What are the standard synthetic routes for N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or esters under reflux conditions in solvents like ethanol or tetrahydrofuran (THF).

- Sulfonamide introduction : Coupling the thiazole intermediate with 4-(methylsulfonyl)aniline via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Acylation : Reacting the thiazole-sulfonamide intermediate with 2-ethylphenylacetyl chloride in the presence of a base (e.g., triethylamine) and dichloromethane (DCM) as a solvent .

Key analytical validation : Post-synthesis, NMR (¹H, ¹³C) and LC-MS confirm structural integrity, while HPLC ensures purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical variables include:

- Temperature : Controlled heating (50–80°C) during thiazole formation minimizes side reactions.

- Catalysts : Use of 4-dimethylaminopyridine (DMAP) accelerates acylation steps, especially under ultrasonication to enhance reaction kinetics .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.

- Workup protocols : Gradient column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the target compound from byproducts .

Methodological tip : Design a fractional factorial experiment to test interactions between variables like pH, solvent polarity, and catalyst loading .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylsulfonyl group at δ 3.1 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thiazole carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 443.12 for [M+H]⁺) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity and detect trace impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Common strategies include:

- Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ in MCF-7 or HeLa cells for anticancer screening) .

- Structural verification : Confirm batch-to-batch consistency via NMR and LC-MS to rule out degradation or impurities .

- Meta-analysis : Compare datasets across studies while accounting for variables like cell line specificity, serum concentration in media, and incubation times .

Basic: What in vitro models are suitable for preliminary biological activity screening?

- Antimicrobial activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with MIC values reported in µg/mL .

- Anticancer potential : MTT assays using human cancer cell lines (e.g., A549, HepG2) to measure dose-dependent cytotoxicity .

- Enzyme inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or kinases (e.g., CDK9) to explore mechanistic pathways .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Key structural insights:

- Thiazole core : Essential for binding to hydrophobic pockets in target proteins. Substitution at C4 with electron-withdrawing groups (e.g., methylsulfonyl) enhances stability .

- Acetamide linker : Flexibility impacts target engagement; N-aryl substituents (e.g., 2-ethylphenyl) improve lipophilicity and membrane permeability .

- Sulfonamide moiety : Critical for hydrogen bonding with active-site residues (e.g., in kinase targets). Para-substitution on the phenyl ring optimizes steric fit .

Methodology : Synthesize analogs with systematic substitutions and use molecular docking (AutoDock Vina) to predict binding affinities .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Poor in aqueous buffers (<0.1 mg/mL); requires DMSO or cyclodextrin-based formulations for in vitro studies.

- Stability : Stable in DMSO at −20°C for 6 months. Degrades at pH <5 or >8, necessitating neutral buffer systems for long-term storage .

Advanced: Which computational approaches are effective for identifying potential biological targets?

- Molecular docking : Screen against Protein Data Bank (PDB) entries (e.g., CDK9 [PDB: 4BCF]) to prioritize targets .

- Pharmacophore modeling : Use Schrödinger Suite to map electrostatic and steric features aligned with known inhibitors .

- MD simulations : GROMACS-based simulations (100 ns) assess binding stability and conformational changes in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.